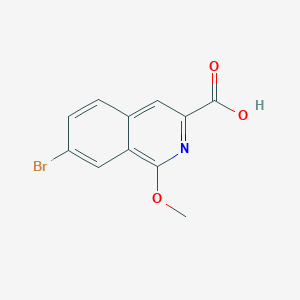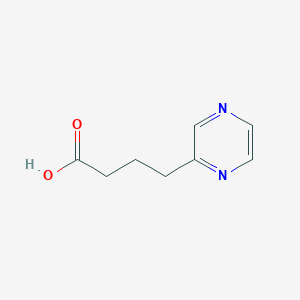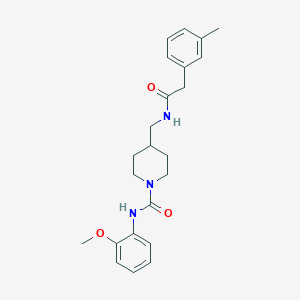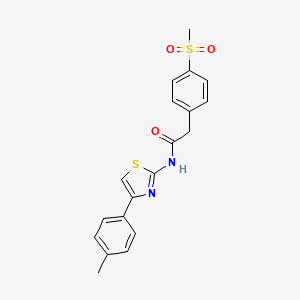![molecular formula C11H13ClFNO B2642354 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide CAS No. 750599-03-2](/img/structure/B2642354.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as 2-CFEPA, is an organofluorine compound with a wide range of uses in scientific research. It is a colorless, odorless liquid that is highly soluble in water and has a boiling point of 212°C. 2-CFEPA is used in a variety of applications, including pharmaceuticals, synthetic organic chemistry, and biochemistry. It is also used in the synthesis of various drugs, such as anticonvulsants and antidepressants.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Manolov et al. (2020) described the synthesis of a compound with a structure similar to Brequinar, used in SARS-CoV-2 treatment trials, demonstrating the potential for designing new therapeutic agents based on the modification of the chemical structure of related compounds (Manolov, Ivanov, & Bojilov, 2020).
Solubility Studies
- Research by Pascual et al. (2017) focused on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing important data for the formulation and processing of related chemical entities (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).
Pharmacokinetics and Metabolism
- Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, offering insights into the molecular properties and metabolic profile of propanamide derivatives in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Potential Antitumour Properties
- A comparative study of palladium(II) and platinum compounds derived from chloro and orotic acid by Butour et al. (1997) investigated their interactions with DNA in vitro, correlating with antitumoral activity, thus highlighting the therapeutic potential of these compounds against cancer (Butour, Wimmer, Wimmer, & Castan, 1997).
Analytical Characterizations
- Dybek et al. (2019) reported on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, emphasizing the importance of analytical techniques in identifying and characterizing new psychoactive substances and their potential effects (Dybek, Wallach, Kavanagh, Colestock, Filbman, Dowling, Westphal, Elliott, Adejare, & Brandt, 2019).
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFVUJDOHMVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2642271.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)



![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)

![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)